3-Fluoro-5-(trifluoromethoxy)benzeneboronic acid
Description
3-Fluoro-5-(trifluoromethoxy)benzeneboronic acid is a fluorinated arylboronic acid derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 5-position and a fluorine atom at the 3-position of the benzene ring. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions to introduce the trifluoromethoxyphenyl fragment into complex molecules, particularly in pharmaceutical and agrochemical synthesis . The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in drug design. Syntheses of its isomers and analogs have been extensively reported, enabling tailored applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H5BF4O3 |
|---|---|
Molecular Weight |
223.92 g/mol |
IUPAC Name |
[3-fluoro-5-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C7H5BF4O3/c9-5-1-4(8(13)14)2-6(3-5)15-7(10,11)12/h1-3,13-14H |
InChI Key |
HWNWEMJIJPSMJK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)OC(F)(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(trifluoromethoxy)benzeneboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-Fluoro-5-(trifluoromethoxy)iodobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethoxy)benzeneboronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-Fluoro-5-(trifluoromethoxy)benzeneboronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of biologically active molecules, including potential drug candidates.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The primary mechanism by which 3-Fluoro-5-(trifluoromethoxy)benzeneboronic acid exerts its effects is through its participation in cross-coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps, ultimately leading to the formation of the desired biaryl product .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural and electronic features of 3-fluoro-5-(trifluoromethoxy)benzeneboronic acid with selected analogs:
*Note: CAS 331763-63-4 is listed in for 2-Fluoro-5-(trifluoromethoxy)benzeneboronic acid, but its isomerism should be confirmed with additional literature.
Reactivity in Cross-Coupling Reactions
- Trifluoromethoxy vs.
- Halogen Substitution : 3-Chloro-5-fluorobenzeneboronic acid exhibits lower reactivity compared to fluorine/trifluoromethoxy analogs due to weaker electron-withdrawing effects of -Cl.
- Carbamoyl Derivatives : Compounds like 3-fluoro-5-(piperidin-1-ylcarbonyl)benzeneboronic acid show reduced boronic acid reactivity due to electron-donating carbamoyl groups but are preferred in drug discovery for their enhanced solubility and target affinity.
Biological Activity
3-Fluoro-5-(trifluoromethoxy)benzeneboronic acid is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and implications for drug development.
This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its physicochemical properties. The incorporation of fluorinated groups typically enhances lipophilicity and binding affinity, making such compounds valuable in drug discovery. The molecular formula for this compound is , with a molecular weight of 208.11 g/mol .
Table 1: Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄F₄O₂ |
| Molecular Weight | 208.11 g/mol |
| CAS Number | 161622-05-5 |
| Solubility | Soluble in DMSO |
| Acidity (pKa) | 5.67 ± 0.01 |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens, particularly fungi and bacteria. In vitro studies have demonstrated its effectiveness against Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus.
Case Study: Antifungal Activity
In a study examining the compound's antifungal properties, it was found to inhibit the growth of Candida albicans with a Minimum Inhibitory Concentration (MIC) lower than that of the established antifungal drug AN2690 (Tavaborole). The MIC values determined were as follows:
- Candida albicans : MIC = 100 µg/mL
- Aspergillus niger : MIC = 50 µg/mL
- Escherichia coli : MIC = 25 µg/mL
- Bacillus cereus : MIC = 20 µg/mL (lower than AN2690) .
The proposed mechanism of action for the antimicrobial activity of this compound involves its ability to bind to the active site of leucyl-tRNA synthetase (LeuRS), similar to other benzoxaborole compounds. This binding inhibits protein synthesis in microorganisms, leading to cell death. Docking studies have suggested that the cyclic isomer of the compound fits well into the enzyme's binding pocket, which is crucial for its antifungal action .
Table 2: Antimicrobial Activity Summary
| Pathogen | MIC (µg/mL) | Comparison with AN2690 |
|---|---|---|
| Candida albicans | 100 | Higher |
| Aspergillus niger | 50 | Higher |
| Escherichia coli | 25 | Higher |
| Bacillus cereus | 20 | Lower |
Q & A
What are the key synthetic routes for 3-Fluoro-5-(trifluoromethoxy)benzeneboronic acid?
Level: Basic
Methodological Answer:
The synthesis typically involves halogenation of a pre-functionalized benzene ring followed by palladium-catalyzed borylation. For example:
Halogenation: Introduce fluorine and trifluoromethoxy groups via electrophilic substitution or cross-coupling reactions.
Borylation: Utilize Miyaura-Suzuki conditions with bis(pinacolato)diboron (B₂pin₂) and Pd catalysts (e.g., PdCl₂(dppf)) under inert atmosphere .
Purification: Column chromatography or recrystallization in aprotic solvents (e.g., THF/hexane) ensures high purity (>98%).
Critical parameters include temperature control (60–80°C), solvent choice (DME or DMF), and exclusion of moisture to prevent boronic acid degradation .
How is the purity and structural integrity of the compound verified?
Level: Basic
Methodological Answer:
Analytical techniques are employed as follows:
- NMR Spectroscopy: ¹⁹F and ¹¹B NMR confirm substituent positions and boron environment. For instance, the trifluoromethoxy group shows distinct ¹⁹F signals at δ -58 to -60 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (calc. for C₇H₅BF₄O₃: 222.03 g/mol) and detects isotopic patterns .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and identifies residual solvents or byproducts .
What are the optimal storage conditions to maintain stability?
Level: Basic
Methodological Answer:
The compound is hygroscopic and light-sensitive. Recommended protocols:
- Storage: In airtight containers under nitrogen at -20°C. Desiccants (e.g., silica gel) prevent hydrolysis .
- Solubility: Prepare stock solutions in anhydrous DMSO or THF (10 mM) and aliquot to avoid freeze-thaw cycles .
- Handling: Use gloveboxes or Schlenk lines to minimize exposure to moisture/oxygen, which can lead to boroxine formation .
How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this compound?
Level: Advanced
Methodological Answer:
Key optimization strategies include:
- Catalyst Screening: Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dtbpf)) to balance activity and stability. Pd(OAc)₂ with SPhos ligand often improves yields in sterically hindered systems .
- Base Selection: Use K₂CO₃ or CsF in polar solvents (e.g., DMF/H₂O) to enhance transmetallation. Avoid strongly basic conditions (e.g., NaOH) that degrade the boronic acid .
- Microwave Assistance: Reduce reaction time (e.g., 30 min at 100°C vs. 12 h conventional heating) while maintaining yields >80% .
What strategies mitigate steric hindrance in cross-coupling reactions?
Level: Advanced
Methodological Answer:
The trifluoromethoxy group introduces steric bulk, requiring tailored approaches:
- Ligand Design: Bulky ligands like XPhos or RuPhos improve catalyst turnover in congested environments .
- Solvent Effects: Low-polarity solvents (toluene) reduce aggregation of boronic acid, enhancing reactivity .
- Pre-activation: Convert boronic acid to more reactive MIDA or trifluoroborate derivatives to bypass steric limitations .
How does the compound’s electronic profile influence its reactivity in medicinal chemistry applications?
Level: Advanced
Methodological Answer:
The electron-withdrawing trifluoromethoxy group (-OCF₃) and fluorine atoms:
- Modulate Lipophilicity: LogP increases by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Bioisosteric Replacement: Mimics phenolic -OH in kinase inhibitors while improving metabolic stability. For example, in proteolysis-targeting chimeras (PROTACs), it enhances target binding (IC₅₀ < 100 nM) .
- Electronic Effects: The -OCF₃ group deactivates the benzene ring, directing electrophilic substitutions to meta/para positions. Computational studies (DFT) predict regioselectivity in drug-like scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
